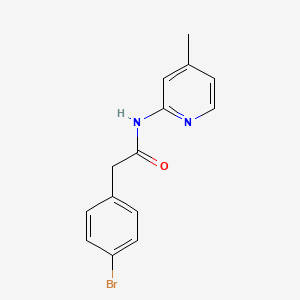
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as BPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPA belongs to the class of compounds known as pyridine derivatives and is commonly used in the field of medicinal chemistry as a starting material for the synthesis of various bioactive molecules.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to interact with a number of proteins and enzymes, including ion channels, receptors, and enzymes involved in the synthesis and metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to possess potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is its versatility as a starting material for the synthesis of various bioactive molecules. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is relatively easy to synthesize and is readily available in large quantities. However, one of the limitations of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide in scientific research. One area of interest is the development of novel 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide-based compounds with improved pharmacological properties. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide may be useful in the development of new therapies for the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biological activities and may have potential therapeutic applications in the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential toxicity of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide involves the reaction of 4-bromoacetophenone with 4-methyl-2-pyridinecarboxamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide as a white crystalline solid.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been extensively used in scientific research for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to possess potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-6-7-16-13(8-10)17-14(18)9-11-2-4-12(15)5-3-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFAGCGPSMNGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)
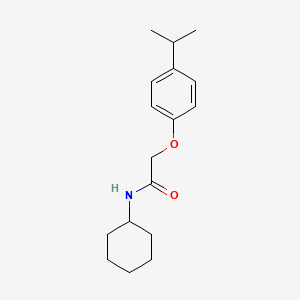

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)
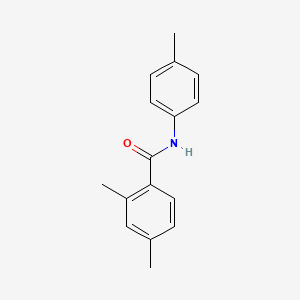
![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)
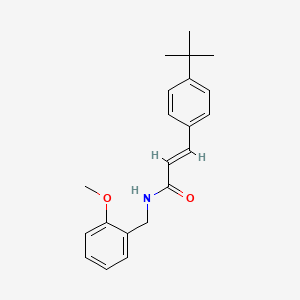
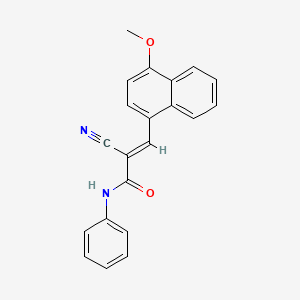
![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)